4-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide
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Overview
Description
4-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide is a complex organic compound with a molecular formula of C26H22ClN5O2. This compound is known for its unique structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-aminophenol to form 4-chloro-N-(4-hydroxyphenyl)benzamide. This intermediate is then reacted with 4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides
Scientific Research Applications
4-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]phenoxy}phenyl)benzamide
- 4-chloro-N-(4-{4-[(4-methoxybenzoyl)amino]phenoxy}phenyl)benzamide .
Uniqueness
4-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C25H22ClN5O2 |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
4-chloro-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C25H22ClN5O2/c1-16-15-23(28-19-11-13-22(33-2)14-12-19)31-25(27-16)30-21-9-7-20(8-10-21)29-24(32)17-3-5-18(26)6-4-17/h3-15H,1-2H3,(H,29,32)(H2,27,28,30,31) |
InChI Key |
KVQFHJLNNIPWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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